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Compound of Interest

Compound Name: Antitumor agent-128

Cat. No.: B12371621 Get Quote

An In-depth Technical Guide on the Core Structure-Activity Relationship of the Antitumor Agent

INK128 (Sapanisertib)

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of INK128 (also known as sapanisertib, MLN0128, and TAK-228), a potent and

selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin

(mTOR). Developed for researchers, scientists, and drug development professionals, this

document details the key structural features of INK128 that contribute to its potent and

selective inhibition of both mTOR Complex 1 (mTORC1) and mTORC2, summarizes its

biological activity in tabular format, provides detailed experimental protocols for its evaluation,

and visualizes key pathways and workflows.

Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of

cell growth, proliferation, metabolism, and survival, and its aberrant activation is a frequent

event in many human cancers. The mammalian target of rapamycin (mTOR) is a

serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. While

first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically

inhibit mTORC1, they do not directly inhibit mTORC2. This can lead to a feedback activation of

AKT, limiting their clinical efficacy.
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INK128 emerged from a medicinal chemistry effort to develop ATP-competitive mTOR kinase

inhibitors that target both mTORC1 and mTORC2. Its pyrazolopyrimidine core was optimized

for potent and selective inhibition of mTOR, leading to a compound with excellent preclinical

antitumor activity and favorable pharmacokinetic properties.

Data Presentation: Biological Activity of INK128
The biological activity of INK128 has been characterized in a variety of in vitro and in vivo

models. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of INK128

Target IC50 (nM)
Selectivity vs.
PI3Kα

Reference

mTOR 1 >100-fold [1][2]

PI3Kα >100 - [1]

Other Kinases - High [3]

Table 2: In Vitro Antiproliferative Activity of INK128 in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM) Reference

Breast Cancer

BT474 HER2+ <50 [4]

BT474HR
HER2+, Trastuzumab-

resistant
<50

HCC1954
HER2+, PIK3CA

mutant
<50

UACC893
HER2+, PIK3CA

mutant
<50

Colorectal Cancer

HT-29
Colorectal

Adenocarcinoma
~25

Neuroblastoma

IMR32 MYCN-amplified Varies

NGP MYCN-amplified Varies

NB-19 MYCN-amplified Varies

CHLA-255 MYCN-non-amplified Varies

SK-N-AS MYCN-non-amplified Varies

SH-SY5Y MYCN-non-amplified Varies

Prostate Cancer

PC-3
Androgen-

independent
100

LNCaP Androgen-sensitive Potent

B-cell Acute

Lymphoblastic

Leukemia (B-ALL)

SUP-B15 Ph+ Potent
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Sarcoma

Various
Bone and Soft-Tissue

Sarcoma
6.25-1000

Structure-Activity Relationship (SAR) of
Pyrazolopyrimidine mTOR Inhibitors
INK128 belongs to the pyrazolopyrimidine class of kinase inhibitors. Structure-activity

relationship studies on this scaffold have revealed key structural features essential for potent

and selective mTOR inhibition.

Pyrazolopyrimidine Core: This core structure serves as a hinge-binding motif, forming critical

hydrogen bonds with the mTOR kinase hinge region.

Substituent at the 1-position: Optimization of this position is crucial for achieving high

potency and good pharmacokinetic properties. INK128 features an isopropyl group at this

position. Studies on related pyrazolopyrimidines have shown that variations at this position

significantly impact potency and selectivity. For instance, the combination of a 1-cyclohexyl

ketal group with other optimized substituents resulted in a compound with excellent in vivo

activity.

Substituents at other positions: Modifications at other positions of the pyrazolopyrimidine ring

influence interactions with the ATP-binding pocket, contributing to both potency and

selectivity over other kinases, particularly those in the PI3K family. The development of

INK128 from its predecessor, PP242, involved a structure-guided optimization to enhance

oral bioavailability and other pharmaceutical properties.

While detailed SAR data for a wide range of close analogs of INK128 are not extensively

published in the public domain, the general principles derived from the broader class of

pyrazolopyrimidine mTOR inhibitors highlight the importance of a well-defined substitution

pattern to achieve the desired pharmacological profile.

Experimental Protocols
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This section provides detailed methodologies for key experiments cited in the evaluation of

INK128.

mTOR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of mTOR.

Protocol:

Reagents and Materials:

Recombinant active mTOR enzyme.

Inactive p70S6K protein as a substrate.

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT,

0.1 mM Na3VO4, 10 mM MgCl2, and 5 mM MnCl2).

ATP.

Test compound (e.g., INK128) at various concentrations.

SDS-PAGE gels and Western blotting reagents.

Antibodies: anti-phospho-p70S6K (Thr389) and anti-total p70S6K.

Procedure: a. Prepare the kinase reaction mixture in the kinase assay buffer containing the

mTOR enzyme and the p70S6K substrate. b. Add the test compound at a range of

concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO). c. Initiate the

kinase reaction by adding ATP (e.g., to a final concentration of 100 µM). d. Incubate the

reaction mixture at 30°C for 30 minutes. e. Stop the reaction by adding SDS-PAGE loading

buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g.

Perform a Western blot using antibodies against phospho-p70S6K (Thr389) to detect the

product of the kinase reaction. Use an antibody against total p70S6K as a loading control. h.

Quantify the band intensities to determine the extent of inhibition at each compound

concentration. i. Calculate the IC50 value by plotting the percentage of inhibition against the

logarithm of the compound concentration and fitting the data to a dose-response curve.
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Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of

cells, which is an indicator of cell viability and proliferation.

Protocol:

Reagents and Materials:

Cancer cell lines of interest.

Complete cell culture medium.

96-well cell culture plates.

Test compound (e.g., INK128) at various concentrations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL

in PBS).

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Microplate reader.

Procedure: a. Seed the cells in a 96-well plate at a predetermined optimal density (e.g.,

5,000-10,000 cells/well) and allow them to adhere overnight. b. The next day, treat the cells

with a serial dilution of the test compound. Include a vehicle control. c. Incubate the plate for

a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. d. After the

incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4

hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells. e.

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well

to dissolve the formazan crystals. f. Measure the absorbance of the wells at a wavelength of

570 nm using a microplate reader. g. Calculate the percentage of cell viability for each

treatment relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Inhibition
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This technique is used to detect changes in the phosphorylation status of key proteins in the

mTOR signaling pathway following treatment with an inhibitor.

Protocol:

Reagents and Materials:

Cancer cell lines.

Test compound (e.g., INK128).

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Protein quantification assay kit (e.g., BCA assay).

SDS-PAGE gels and Western blotting apparatus.

PVDF membranes.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies against: p-mTOR (Ser2448), mTOR, p-AKT (Ser473), AKT, p-p70S6K

(Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or

GAPDH).

HRP-conjugated secondary antibodies.

Chemiluminescent substrate.

Imaging system.

Procedure: a. Plate the cells and allow them to grow to about 70-80% confluency. b. Treat

the cells with the test compound at the desired concentrations for a specified time (e.g., 2-6

hours). c. Lyse the cells on ice using the lysis buffer. d. Determine the protein concentration

of each lysate. e. Denature equal amounts of protein from each sample by boiling in SDS-

PAGE loading buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h.

Incubate the membrane with the primary antibody of interest overnight at 4°C. i. Wash the
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membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature. j. Detect the protein bands using a chemiluminescent substrate and an

imaging system. k. Analyze the changes in the phosphorylation levels of the target proteins

relative to their total protein levels and the loading control.

In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

Materials and Animals:

Immunocompromised mice (e.g., nude or SCID mice).

Cancer cell line of interest.

Matrigel (optional, to aid tumor formation).

Test compound (e.g., INK128) formulated for oral gavage.

Vehicle control.

Calipers for tumor measurement.

Procedure: a. Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in

PBS, optionally mixed with Matrigel) into the flank of each mouse. b. Monitor the mice for

tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the

mice into treatment and control groups. c. Administer the test compound (e.g., INK128 at a

specified dose, such as 1-3 mg/kg) or vehicle to the respective groups, typically daily via oral

gavage. d. Measure the tumor dimensions with calipers every few days and calculate the

tumor volume using the formula: (Length × Width²)/2. e. Monitor the body weight of the mice

as an indicator of toxicity. f. At the end of the study, euthanize the mice and excise the

tumors for further analysis (e.g., weight measurement, Western blotting, or

immunohistochemistry). g. Plot the mean tumor volume over time for each group to assess

the antitumor efficacy of the compound.
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Click to download full resolution via product page

Caption: The PI3K/Akt/mTOR signaling pathway and the dual inhibitory action of INK128 on

mTORC1 and mTORC2.

Experimental Workflow for Preclinical Evaluation of
INK128
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Caption: A typical experimental workflow for the preclinical evaluation of an antitumor agent like

INK128.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived
xenografts through use of numerous measures of tumor growth determined in multiple
independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

3. Efficacy of the investigational mTOR kinase inhibitor MLN0128 / INK128 in models of B-
cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Structure-Activity Relationship of INK128
(Sapanisertib): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12371621#antitumor-agent-128-
structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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